molecular formula C9H17NO2S B12846785 2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine

2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine

Cat. No.: B12846785
M. Wt: 203.30 g/mol
InChI Key: JGCNMLKHRYIBSP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is a synthetic organic compound Its structure includes a dioxane ring, a thietane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the thietane ring and finally the amine group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactions, use of cheaper reagents, and recycling of solvents. The process would also need to comply with environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in medicine, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the thietane ring.

    N-(thietan-3-yl)-1,3-dioxan-5-amine: Lacks the dimethyl groups.

    2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxane: Lacks the amine group.

Uniqueness

2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is unique due to the combination of the dioxane and thietane rings along with the amine group. This unique structure could confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2,2-dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine

InChI

InChI=1S/C9H17NO2S/c1-9(2)11-3-7(4-12-9)10-8-5-13-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

JGCNMLKHRYIBSP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)NC2CSC2)C

Origin of Product

United States

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